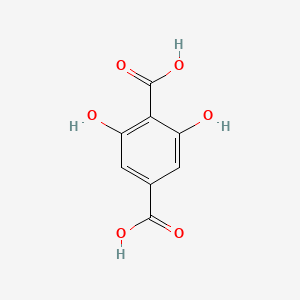

2,6-dihydroxyterephthalic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxyterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIWBQWSPPNHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267138 | |

| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69660-39-5 | |

| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69660-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aromatic Dicarboxylic Acids with Hydroxyl Functionalities

Aromatic dicarboxylic acids that feature hydroxyl (-OH) groups are a class of organic compounds of significant interest in modern chemistry. The presence of both carboxyl (-COOH) and hydroxyl functional groups on a rigid aromatic ring imparts a unique combination of properties. The carboxylic acid groups provide sites for reactions such as esterification and amidation, and can deprotonate to form carboxylates, which are excellent ligands for metal ions. This ability to coordinate with metals is fundamental to the construction of complex supramolecular structures.

The hydroxyl groups further enhance the functionality of these molecules. They can participate in hydrogen bonding, which influences the crystal packing and solubility of the compounds. ijacskros.com Furthermore, hydroxyl groups can act as nucleophiles or be converted into other functional groups, increasing the synthetic versatility of the molecule. This dual functionality is crucial for creating polymers with enhanced properties and for designing molecules with specific recognition capabilities. ijacskros.com The strategic placement of these groups on the aromatic backbone allows for precise control over the resulting molecular architecture and its physicochemical properties. acs.org

Synthesis Methodologies and Precursor Chemistry of 2,6 Dihydroxyterephthalic Acid and Its Derivatives

Coordination with Various Metal Ions

In its deprotonated form, 2,6-dihydroxyterephthalate can act as an effective ligand for a wide range of metal ions. The hard oxygen donor atoms from both the carboxylate and hydroxyl groups show a high affinity for many metal cations. However, a review of the scientific literature shows that its isomer, 2,5-dihydroxyterephthalic acid, has been far more extensively studied in the synthesis of both discrete coordination complexes and extended coordination polymers. mdpi.commdpi.comrsc.org

Structural Diversity (0D, 1D, 2D, 3D non-MOF structures)

The geometry of the 2,6-dihydroxyterephthalate linker theoretically allows for the formation of various structural dimensionalities. Depending on the coordination preferences of the metal ion and reaction conditions, it could form:

0D (discrete) complexes: Where one or more linker molecules bind to one or a few metal centers to form a finite molecule.

1D (chains): Where the linker bridges metal centers in a linear fashion.

2D (layers): Where the linkers connect metal centers to form sheet-like structures.

3D (frameworks): Where the linkers extend the coordination network in all three dimensions.

While these structures are theoretically possible, there is a notable lack of specific, structurally characterized examples for 2,6-dihydroxyterephthalate in the literature when compared to the vast number of coordination polymers reported for its 2,5-isomer. rsc.org Research has more prominently featured 2,6-DHTA in the synthesis of non-coordination polymers, such as a rigid-rod polymer formed through polycondensation with 2,3,5,6-tetraminopyridine, which exhibits high thermal stability. mdpi.come3s-conferences.org

Role in Metal Organic Framework Mof Design

2,6-dihydroxyterephthalate as an Organic Linker

In principle, 2,6-dihydroxyterephthalic acid is a suitable candidate for an organic linker in MOF design. Its multiple coordination sites and rigid aromatic core are desirable features for building robust, porous frameworks. The positioning of its functional groups could lead to unique pore geometries and topologies not accessible with its more linear 2,5-isomer.

Synthesis and Structure of MOFs

Despite its potential, the use of this compound in the synthesis of well-characterized, porous MOFs is not widely documented in scientific literature. The vast majority of research on dihydroxyterephthalate-based MOFs has focused on the 2,5-isomer (H₄dhtp or H₄dobdc), which is the linker used to construct the renowned MOF-74 (also known as CPO-27) series. researchgate.netchemrxiv.orgpnas.org These M-MOF-74 frameworks (where M can be Zn, Mg, Co, Ni, etc.) are known for their high density of open metal sites and exceptional gas adsorption properties. acs.orgaalto.fi The specific geometry of the 2,5-linker readily forms the hexagonal, honeycomb-like channels that characterize this family of MOFs. The different geometry of the 2,6-isomer would result in different framework structures, which appear to be far less explored or reported.

Porosity and Surface Area

Data on the porosity and surface area of MOFs are derived from specific, synthesized materials. Due to the lack of reported MOF structures synthesized from this compound, no specific data on their porosity or surface area can be provided. For comparison, MOFs made from the 2,5-isomer, such as Mg-MOF-74, can exhibit very high surface areas. aalto.fi

Coordination Polymer Cp Development with Dihydroxyterephthalate Ligands

Use as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Dihydroxyterephthalic acids are used as organic linkers in the synthesis of MOFs. chromatographyonline.comresearchgate.net For example, the family of MOFs known as M-MOF-74 (or CPO-27), where M can be various divalent metals like Mg, Mn, Co, or Zn, utilizes a dihydroxyterephthalic acid linker. d-nb.infochemrxiv.org These frameworks are characterized by a honeycomb-like nanostructure with one-dimensional arrays of metal cations coordinated to the linker. d-nb.inforesearchgate.net The open nanometric pores within these structures are crucial for applications as they allow effective access of electrolyte molecules to the active sites with minimal structural changes. d-nb.infochemrxiv.org The choice of the metal and the functionality of the linker, such as the hydroxyl groups in 2,6-DHTA, are key to tuning the properties of the resulting MOF for specific applications like gas storage and separation. acs.orgaalto.fi

Hydrogen bonding plays a critical role in determining the geometric, optical, and electronic properties of MOFs constructed with dihydroxyterephthalic acid linkers. osti.govacs.org Studies using Density Functional Theory (DFT) on a Yttrium-based MOF with the 2,5-dihydroxyterephthalic acid (Y-DOBDC) linker have shown that the concentration and location of hydrogen bonds significantly alter the material's properties. osti.govacs.org

The presence and extent of hydrogen bonding can cause contractions in the lattice parameters and shifts in X-ray diffraction patterns. osti.govacs.org Crucially, hydrogen bonding directly influences the electronic structure and optical absorption of the MOF. osti.govacs.org The calculated band gap energy of the Y-DOBDC MOF was shown to shift from 3.00 eV with no hydrogen bonding to 2.25 eV at 100% hydrogen bond concentration. osti.govacs.org This tuning of the band gap is a direct consequence of the interactions involving the hydroxyl groups of the linker. Therefore, by controlling the hydrogen bonding environment around the dihydroxyterephthalic acid linker, it is possible to engineer the optical and electronic properties of the MOF for applications in responsive luminescent materials. osti.govacs.orgchemrxiv.org

Electrochromic materials can reversibly change their color in response to an applied electrical potential, making them suitable for applications like smart windows and displays. aip.orgaip.org MOFs based on dihydroxyterephthalic acid linkers have been shown to exhibit promising electrochromic properties. d-nb.inforesearchgate.net In M-MOF-74 (where M = Mg, Mn, Co, or Zn) systems using the 2,5-dihydroxyterephthalic acid linker, the electrochromism originates from the redox reactions of the organic linker itself, rather than the metal cation. d-nb.infochemrxiv.orgresearchgate.net

Spectroelectrochemistry studies on Mn-MOF-74 revealed that upon applying a positive bias, an optical absorption peak emerges at around 490 nm, causing a visible color change. d-nb.infochemrxiv.orgresearchgate.net This change is associated with the oxidation and reduction of the dihydroxyterephthalic acid linker, which is confirmed by techniques like Raman spectroscopy and X-ray photoemission spectroscopy (XPS) that show the metal ions remain in their divalent state. d-nb.inforesearchgate.net The open-pore structure of these MOFs facilitates efficient electrochemical doping, leading to devices with high durability and color contrast. d-nb.info

Energy Storage Materials

A comprehensive review of scientific literature reveals that research and development in organic electrode materials, dual redox properties, nanosheet morphologies, all-organic battery architectures, and bimetallic metal-organic frameworks for energy storage predominantly focus on the 2,5-dihydroxyterephthalic acid isomer. At present, specific research findings and detailed performance data for the 2,6-dihydroxyterephthalic acid isomer in these particular energy storage applications (subsections 5.1.1 through 5.1.5) are not extensively available in published studies. The unique structural and electronic properties of different isomers significantly influence their electrochemical behavior, meaning the well-documented performance of the 2,5-isomer cannot be extrapolated to the 2,6-isomer.

Organic Electrode Materials for Rechargeable Batteries (Lithium-ion and Sodium-ion Systems)

There is limited specific data on the use of this compound as a primary active electrode material in lithium-ion or sodium-ion batteries.

Exploration of Dual Redox-Active Properties

The exploration of dual redox activity in dihydroxyterephthalic acids for energy storage has been centered on the 2,5-isomer, with no specific studies detailing this property for the 2,6-isomer.

Performance Enhancement through Nanosheet Morphologies

Investigations into performance enhancement via nanosheet morphologies for battery applications have focused on materials derived from 2,5-dihydroxyterephthalic acid.

Design of All-Organic Rocking-Chair Battery Architectures

The design of all-organic rocking-chair batteries using dihydroxyterephthalic acid salts has been demonstrated with the 2,5-isomer, with no current literature detailing such a system based on the 2,6-isomer.

Bimetallic Metal-Organic Frameworks for Enhanced Energy Storage Kinetics

While bimetallic metal-organic frameworks are a significant area of research for energy storage, those incorporating a dihydroxyterephthalic acid linker have utilized the 2,5-isomer. A patent has mentioned this compound as a potential ligand for forming metal-organic frameworks (MOFs), but detailed studies on their energy storage kinetics are not available. google.com

Sensor Development

Significant research has been conducted on the application of this compound (2,6-DHTA) as a surface modifier in the development of highly selective taste sensors. researcher.liferesearchgate.netmdpi.comjournaltocs.ac.uk These sensors are designed to detect and quantify "umami" substances, such as monosodium L-glutamate (MSG) and monosodium L-aspartate (MSA). mdpi.comnih.gov

The operational principle of these sensors involves modifying a lipid/polymer membrane with 2,6-DHTA. nih.gov This modification enables the sensor to exhibit high sensitivity and selectivity towards umami compounds. researchgate.netmdpi.com Studies have shown that a taste sensor treated with 2,6-DHTA responds effectively to MSG and MSA, while showing negligible response to other basic tastes like saltiness, sourness, bitterness, and sweetness, as well as astringency. mdpi.comnih.gov

The mechanism behind this selectivity is attributed to the specific molecular structure of 2,6-DHTA. mdpi.com For effective umami detection, research indicates that the modifier molecule must possess two key features: two carboxyl groups in the para-position on the benzene (B151609) ring and the presence of intramolecular hydrogen bonds between the hydroxyl and adjacent carboxyl groups. mdpi.comnih.gov These structural characteristics facilitate intermolecular interactions between the 2,6-DHTA modifier and the umami analyte. researchgate.netmdpi.com 1H-NMR analysis has confirmed these interactions, suggesting that they alter the dissociation state of the carboxyl groups on the 2,6-DHTA molecule, leading to a measurable electrical potential change. researchgate.netmdpi.com

The concentration of the 2,6-DHTA solution used for modifying the sensor membrane has been found to directly influence the sensor's sensitivity. Research has demonstrated that increasing the concentration of the 2,6-DHTA modifier leads to a higher sensitivity for MSG detection. mdpi.com For instance, a sensor modified with a 0.3 wt% 2,6-DHTA solution showed a significantly higher response sensitivity (51.32 mV/10 mM) compared to those modified with lower concentrations. mdpi.com

Beyond umami substances, 2,6-DHTA has also been investigated as a modifier to improve the sensitivity of taste sensors for detecting caffeine (B1668208) and its analogs, theophylline (B1681296) and theobromine. mdpi.com When used to modify a lipid/polymer membrane, 2,6-DHTA enhanced the sensor's response to caffeine, yielding a higher signal compared to other tested modifiers like 2,6-dihydroxybenzoic acid (2,6-DHBA). mdpi.com

| Analyte | Modifier Concentration | Key Finding | Reference |

|---|---|---|---|

| Monosodium L-Glutamate (MSG) | 0.03 wt% | Demonstrated high sensitivity and selectivity for umami substances. Considered a practical approach for umami detection. | nih.gov |

| Monosodium L-Glutamate (MSG) | 0.3 wt% | Showed the highest sensitivity to MSG with a response of 51.32 mV/10 mM, making it most suitable for MSG detection. | mdpi.com |

| Caffeine | 0.03 wt% | Improved the sensitivity of the taste sensor to caffeine, showing a higher response (80.1 mV) than sensors modified with 2,6-DHBA. | mdpi.com |

| Theophylline & Theobromine | Not Specified | Modification with 2,6-DHTA improved the response sensitivity of the taste sensor to these caffeine analogs compared to 2,6-DHBA. | mdpi.com |

Taste Sensors for Umami Substances (e.g., Monosodium Glutamate, Monosodium Aspartate)

The compound this compound (2,6-DHTA) has been identified as a highly effective surface modifier for taste sensors designed to detect umami substances with precision and selectivity. google.comacs.org Research has demonstrated that sensors treated with 2,6-DHTA show a significant and selective response to key umami compounds like monosodium L-glutamate (MSG) and monosodium L-aspartate (MSA). acs.orgresearchgate.net In contrast, these sensors exhibit a negligible response to other basic tastes such as saltiness, sourness, and astringency. google.com This selectivity makes 2,6-DHTA a practical and valuable component in the development of advanced taste sensing systems for the food industry. google.com

Studies comparing different modifiers have revealed that the specific molecular structure of 2,6-DHTA is crucial for its effectiveness. The essential structural features for a modifier to successfully detect umami substances are the presence of two carboxyl groups in the para position on the benzene ring and the existence of hydroxyl groups that can form intramolecular hydrogen bonds with the adjacent carboxyl groups. google.comresearchgate.netresearchgate.net The sensitivity of the sensor to umami substances has been observed to increase with the number of these intramolecular hydrogen bonds. google.com

Surface Modification Methodologies Utilizing this compound

The application of this compound in umami taste sensors is primarily achieved through a surface modification technique. researchgate.net This method involves the preparation of sensor electrodes with a lipid/polymer membrane, which is then treated with a solution of 2,6-DHTA. google.comresearchgate.net

The modification process typically includes the following steps:

Membrane Fabrication: A lipid/polymer membrane is created, often using materials such as dioctyl phenylphosphonate (B1237145) (DOPP) as a lipid and polyvinyl chloride (PVC) as a polymer, dissolved in a solvent like tetrahydrofuran (B95107) (THF). google.com

Adsorption of Modifier: The fabricated sensor electrodes, coated with the lipid/polymer membrane, are immersed in a dilute solution of 2,6-DHTA (e.g., 0.03 wt%) for an extended period, such as 72 hours. researchgate.net During this time, the 2,6-DHTA molecules are adsorbed onto the surface of the lipid/polymer membrane, likely through hydrophobic interactions. google.com

This surface modification is critical for the sensor's ability to detect umami substances. Unmodified sensors show almost no response, whereas sensors treated with 2,6-DHTA demonstrate a clear and concentration-dependent increase in their response to MSG and MSA. google.com

Mechanistic Investigations of Sensor Response, Including Intermolecular Hydrogen Bonding and Carboxyl Group Dissociation

The detection mechanism of 2,6-DHTA-modified taste sensors is based on specific molecular interactions between the modifier and the umami analyte. researchgate.net The process is primarily driven by changes in hydrogen bonding and the dissociation state of the carboxyl groups. google.comacs.org

Initially, the 2,6-DHTA molecule on the sensor surface exists in a state where its hydroxyl and carboxyl groups form stable intramolecular hydrogen bonds. google.comresearchgate.net When the sensor comes into contact with a solution containing an umami substance like MSG, a competitive interaction occurs. google.com

The proposed mechanism unfolds as follows:

Disruption of Intramolecular Bonds: The two intramolecular hydrogen bonds within the 2,6-DHTA molecule are disrupted. google.com

Formation of Intermolecular Bonds: New intermolecular hydrogen bonds are formed at two points between the carboxyl groups of the 2,6-DHTA modifier and the carboxyl groups of the MSG molecule. google.com

Change in Carboxyl Group Dissociation: This new intermolecular bonding alters the dissociation state of the carboxyl groups on the 2,6-DHTA molecule. acs.org Specifically, H+ ions from the solution return to the carboxyl groups of 2,6-DHTA. acs.org

| Modifier Compound | Key Structural Features | Selectivity for Umami (MSG/MSA) | Underlying Mechanism | Reference |

|---|---|---|---|---|

| This compound (2,6-DHTA) | Two carboxyl groups at para-position; Two hydroxyl groups for intramolecular H-bonding | High | Disruption of intramolecular H-bonds; formation of intermolecular H-bonds with analyte; change in carboxyl group dissociation and surface potential. | google.comacs.orgresearchgate.net |

| 2-Hydroxyterephthalic Acid (2-HTA) | Two carboxyl groups at para-position; One hydroxyl group for intramolecular H-bonding | Moderate | Similar to 2,6-DHTA but with fewer H-bonds, leading to lower sensitivity. | google.comacs.org |

| Terephthalic Acid (TPA) | Two carboxyl groups at para-position; No hydroxyl groups | Negligible | Lacks the necessary intramolecular H-bonding capability for the detection mechanism. | google.com |

| 2,6-Dihydroxybenzoic Acid (2,6-DHBA) | One carboxyl group; Two hydroxyl groups | Insensitive | Lacks the second carboxyl group at the para-position, which is essential for effective binding with umami substances. | google.comresearchgate.net |

Fluorescence-Based Sensors for Biomarkers (e.g., Anthrax Biomarker 2,6-Pyridine Dicarboxylic Acid)

While metal-organic frameworks (MOFs) utilizing dihydroxyterephthalic acid isomers have been developed as fluorescent sensors for the anthrax biomarker 2,6-pyridinedicarboxylic acid, published research has focused on the 2,5-dihydroxyterephthalic acid isomer for this application. At present, detailed studies on the specific use of this compound to create fluorescence-based sensors for this biomarker are not prominent in the scientific literature.

Luminescent Sensors for Water and Temperature Detection

The use of luminescent MOFs for detecting water and temperature often relies on ligands that exhibit excited-state intramolecular proton transfer (ESIPT). Research in this area has successfully created sensors using the 2,5-dihydroxyterephthalic acid isomer, which demonstrates significant changes in luminescence in response to water and temperature. However, specific research detailing the application of the this compound isomer for creating luminescent sensors for water and temperature detection is not widely available. Recent work has shown that this compound can be used to synthesize coordination polymers that exhibit fluorescence, which points to its potential as a functional linker in luminescent materials. acs.org

Catalytic Systems

MOF-Based Catalysts and Catalyst Carriers

This compound is recognized as a potential organic linker for the synthesis of metal-organic frameworks (MOFs). google.com Patents related to material synthesis describe methods for creating MOFs within mesoporous materials where this compound is listed as a possible ligand component for applications in heterogeneous catalysis. google.com These hybrid materials aim to combine the properties of MOFs with support matrices for enhanced stability and function. However, detailed experimental studies and performance evaluations of specific MOF-based catalysts or catalyst carriers prominently featuring this compound as the primary linker are limited in the current body of scientific literature.

Oxidative Linker Cutting Processes in Catalysis

The concept of "oxidative linker cutting" is an innovative strategy for the precise shaping and functionalization of metal-organic frameworks (MOFs). This process involves the selective cleavage of the organic linkers that form the framework structure, leading to controlled modifications of the material's porosity and morphology. While direct research on this compound in this specific process is limited, studies on its isomer, 2,5-dihydroxyterephthalic acid (DOBDC), provide significant insights into the potential mechanisms.

In this strategy, the dihydroxyterephthalic acid linker can act as a sacrificial component. By using strong oxidizing agents, the C-C bonds on the benzene ring of the linker can be severed, leading to the degradation of the linker into smaller molecular fragments. nih.gov This controlled degradation allows for precise etching of the MOF structure. For instance, researchers have demonstrated that by managing the generation and diffusion of oxidative species, a core MOF can undergo divergent etching pathways, resulting in the creation of complex architectures such as single-crystalline hollow and yolk-shell structures. nih.gov This process highlights the potential for using dihydroxyterephthalic acid isomers as dynamic components in the fabrication of highly tailored catalytic materials.

Heterogeneous Catalysis Using Dihydroxyterephthalic Acid-Derived Materials

Materials derived from dihydroxyterephthalic acid, particularly metal-organic frameworks (MOFs), have shown significant promise as heterogeneous catalysts. The specific arrangement of metal nodes and organic linkers creates materials with high surface areas, tunable porosity, and accessible active sites, which are all desirable features for catalysis. princeton.eduresearchgate.net Although literature specifically detailing catalysts from the 2,6-isomer is scarce, extensive research on its 2,5-isomer (2,5-dihydroxyterephthalic acid or H4dhtp) illustrates the catalytic potential of this class of compounds.

MOFs derived from 2,5-dihydroxyterephthalic acid, such as M-MOF-74 (where M is a metal like Co, Fe, or Ni), are used in various catalytic applications. For example, a MOF with the designation [Ni2(dhtp)] (where dhtp = 2,5-dihydroxyterephthalate) has been used as a precursor for creating bimetallic nickel-molybdenum (B8610338) sulfide (B99878) nanoparticles. e3s-conferences.org These nanoparticles have demonstrated high activity as catalysts in hydrodesulfurization (HDS) reactions, a critical process in the petroleum refining industry for removing sulfur from crude oil fractions. e3s-conferences.org In another application, MOF-74 precursors containing Co and Fe with 2,5-dihydroxyterephthalic acid as the organic linker have been used to create nanorod array structures on nickel foam, which can be applied in water treatment processes. These examples underscore the utility of dihydroxyterephthalate-based MOFs in creating robust and efficient heterogeneous catalysts.

Polymeric Materials Engineering

The rigid structure and hydrogen-bonding capabilities of this compound make it an excellent candidate for the synthesis of advanced polymers with tailored properties.

Synthesis and Characterization of Novel Rigid-Rod Polymers via Polycondensation with this compound

A novel rigid-rod polymer has been successfully synthesized through the polycondensation of this compound with 2,3,5,6-tetraminopyridine. This reaction, carried out in polyphosphoric acid as both the solvent and a condensing agent, yields a polymer named poly[N-(2,5-diamino-6-[imino]-3-pyridyl)-4-formyl-2,6-dihydroxybenzamide] (PPDA). The synthesis involves a high-temperature solution polycondensation reaction.

Thermally Stable Polymeric Structures and Crystallinity

The PPDA polymer synthesized from this compound exhibits exceptional thermal stability. Thermogravimetric analysis (TGA) shows that the polymer is stable up to very high temperatures, with the maximum thermal decomposition temperature approaching 900°C under a nitrogen atmosphere. This high thermal stability is attributed to the rigid-rod nature of the polymer chains and the extensive network of intermolecular hydrogen bonds, which require a large amount of energy to break.

Furthermore, X-ray diffraction studies have indicated that the PPDA polymer possesses good crystallinity. The ordered packing of the rigid polymer chains contributes to both its thermal stability and its insolubility in most common organic solvents, indicating good chemical stability.

Table 1: Properties of PPDA Polymer

| Property | Value |

|---|---|

| Monomers | This compound, 2,3,5,6-Tetraminopyridine |

| Polymer Name | Poly[N-(2,5-diamino-6-[imino]-3-pyridyl)-4-formyl-2,6-dihydroxybenzamide] (PPDA) |

| Synthesis Method | High-temperature solution polycondensation |

| Thermal Stability | Max. decomposition temp. near 900°C (in N2) |

| Crystallinity | Good |

Copolyester Synthesis Incorporating Dihydroxyterephthalate and Methoxyterephthalate Derivatives

Derivatives of this compound are also utilized in the synthesis of novel copolyesters. Specifically, 2,6-dimethoxyterephthalate (2,6-MeOTPA), which can be synthesized from this compound, has been used as a comonomer with dimethyl terephthalate (B1205515) to create copolymers of poly(ethylene terephthalate) (PET). princeton.edu

The synthesis is typically a two-stage melt polycondensation process. princeton.edu The first stage involves the transesterification of the methyl esters (dimethyl terephthalate and 2,6-dimethoxyterephthalate) with ethylene (B1197577) glycol. princeton.edu The second stage is a polycondensation step where the temperature is increased and a vacuum is applied to remove small molecule byproducts and drive the polymerization to achieve high molar masses. princeton.edu The incorporation of the 2,6-MeOTPA unit allows for the tuning of the final polymer's properties. For instance, increasing the content of the methoxylated monomer can lead to the production of amorphous polyesters. princeton.edu

Table 2: Thermal Properties of PET Copolymers with 2,6-MeOTPA

| 2,6-MeOTPA Content (mol %) | 5% Weight Loss Temperature (Td,5%) |

|---|---|

| 0 (PET) | ~404°C |

| Up to 25% | Congruent to PET |

| >25% | Decreases to ~370°C |

Data derived from studies on 2,6-dimethoxyterephthalate copolymers. princeton.edu

Structure-Property Relationships in Advanced Polymers

The incorporation of this compound or its derivatives into polymer chains has a profound impact on their structure-property relationships. The rigidity of the terephthalic acid backbone combined with the functional hydroxyl groups are key determinants of the final material's characteristics.

In the case of the PPDA rigid-rod polymer, the presence of hydroxyl and amino groups facilitates extensive hydrogen bonding. This not only enhances the thermal stability but also contributes to the polymer's high crystallinity and chemical resistance. The rigid structure is expected to impart high tensile strength and modulus.

For copolyesters containing 2,6-dimethoxyterephthalate, the methoxy (B1213986) groups influence the polymer chain's packing and intermolecular forces. At low incorporation levels (e.g., 10 mol%), the comonomer acts similarly to isophthalic acid, a common comonomer in PET, by disrupting the crystallinity and lowering the melting temperature. princeton.edu As the concentration of the bulky 2,6-dimethoxyterephthalate units increases beyond 25%, it further hinders crystallization, resulting in amorphous materials with lower glass transition temperatures. princeton.edu This demonstrates how the chemical structure of the 2,6-dihydroxyterephthalate derivative can be used to precisely control the physical properties of the resulting polyester, from semi-crystalline to fully amorphous.

Supramolecular Architectures and Self-Assembly (beyond MOFs/CPs)

The ability of dihydroxyterephthalic acid molecules to form ordered, non-covalent structures is a cornerstone of their use in crystal engineering. This self-assembly is primarily governed by a combination of strong hydrogen bonds and other non-covalent interactions, which dictate the final supramolecular architecture.

Exploration of Hydrogen Bonding Networks in Crystalline Solids

The crystal structure of 2,5-dihydroxyterephthalic acid (H₂DHTA) reveals a rich network of hydrogen bonds that define its solid-state assembly. nih.govnih.gov In its anhydrous form, the carboxylic acid groups are pivotal, forming strong intermolecular hydrogen bonds that create centrosymmetric dimers. nih.govnih.gov These dimers feature a specific ring pattern denoted by the graph set R²₂(8). nih.govnih.gov These hydrogen-bonded dimers then link together to form extended molecular chains. nih.govnih.gov

Furthermore, the molecule contains an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the adjacent carboxylic acid group. nih.govnih.gov

The hydrogen bonding scheme is notably different in the dihydrate form of 2,5-dihydroxyterephthalic acid. nih.govnih.gov While the intramolecular hydrogen bond persists, the intermolecular interactions are mediated by water molecules. nih.govnih.gov In this arrangement, a water molecule acts as a hydrogen bond acceptor from the carboxylic acid and as a hydrogen bond donor to two other oxygen atoms on neighboring molecules. nih.govnih.gov This prevents the direct interaction between carboxylic acid groups seen in the anhydrous form and results in the formation of a layered structure in the crystal's ab plane. psu.eduiucr.org These interactions extend into a three-dimensional supramolecular architecture. rsc.org

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O3—H4···O5 | 1.00 | 1.69 | 2.689 | 174 |

| O1—H2···O5 | 0.99 | 1.68 | 2.567 | 147 |

Data sourced from crystal structure analysis of anhydrous 2,5-dihydroxyterephthalic acid. iucr.org

Design and Analysis of Halogen-Bonding Interactions in Terephthalate Derivatives

The introduction of halogen atoms onto the dihydroxyterephthalate scaffold creates opportunities for designing novel supramolecular structures through halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen. rsc.orgrichmond.edu

Studies on derivatives like diethyl 2,5-dibromo-3,6-dihydroxyterephthalate demonstrate the power of this interaction. mdpi.comresearchgate.net In its crystal structure, C(aromatic)−Br···O(carbonyl) halogen bonds are the dominant organizing force. mdpi.com Each molecule can participate in four such interactions with its neighbors, where the bromine atom acts as the halogen bond donor and the carbonyl oxygen serves as the acceptor. mdpi.com The distance of the Br···O interaction is significantly shorter than the sum of their van der Waals radii, indicating a strong, specific interaction. mdpi.com These interactions can guide the assembly of molecules into distinct motifs, including supramolecular chains or dimers, depending on the crystalline form (polymorph). mdpi.comresearchgate.net Similar halogen-bonding networks are observed in related chlorinated and iodinated pyromellitic diimides. rsc.org

Influence of Molecular Conformation on Supramolecular Organization

For instance, in different polymorphs of diethyl 2,5-dibromo-3,6-dihydroxyterephthalate , the orientation of the ethyl-ester groups plays a critical role. mdpi.com In one form, only one of the ester groups is twisted out of the plane of the aromatic ring. This specific conformation leads to the formation of a supramolecular dimer through just two C−Br···O halogen bonds. mdpi.com In another form, a different conformation allows for the formation of four halogen bonds per molecule, resulting in a more extended supramolecular chain. mdpi.com This demonstrates that molecular conformation directly dictates which intermolecular interactions are possible, thereby controlling the resulting supramolecular pattern. This principle is also observed in the solid-state structures of dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate. purdue.edu

Applications in Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique crucial for the mass spectrometric analysis of biomolecules. The choice of the matrix compound is critical for the success of a MALDI experiment.

Development of Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrices

2,5-Dihydroxyterephthalic acid (DHTA) has been identified as a highly effective MALDI matrix, particularly for the analysis of low-molecular-weight (low-MW) compounds. whiterose.ac.uk An ideal MALDI matrix must absorb laser energy efficiently, co-crystallize with the analyte, and promote analyte ionization. whiterose.ac.uk However, conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) often produce significant background ion signals in the low-mass region (<500 m/z), which can interfere with the detection of small metabolites. whiterose.ac.uk

DHTA was developed as a novel matrix to overcome this limitation. whiterose.ac.uk Research indicates that it possesses strong ultraviolet absorption, forms uniform crystals upon deposition, and has high stability under vacuum conditions—all desirable properties for a MALDI matrix. whiterose.ac.uk Most importantly, it generates significantly fewer matrix-related background signals compared to DHB and CHCA. whiterose.ac.uk

| Matrix | Signal Reduction Compared to CHCA | Signal Reduction Compared to DHB |

|---|---|---|

| 2,5-Dihydroxyterephthalic Acid (DHTA) | 71.8% | 50.0% |

Data from a study reporting 2,5-dihydroxyterephthalic acid as a novel MALDI matrix. whiterose.ac.uk

Enhancement of Detection and Imaging Capabilities for Low-Molecular-Weight Metabolites

The reduced background interference from the 2,5-dihydroxyterephthalic acid (DHTA) matrix directly translates into improved detection and imaging of low-MW metabolites, such as amino acids. whiterose.ac.uk The in situ detection and mapping of these small molecules in biological tissues are vital for understanding metabolic processes in health and disease. whiterose.ac.uk

Using DHTA as the matrix, researchers have successfully detected all 20 proteinogenic amino acids in human serum, whereas only 7 and 10 were detectable with DHB and CHCA, respectively. whiterose.ac.uk This superior performance extends to quantitative analysis, with DHTA enabling very low limits of detection for several amino acids. whiterose.ac.uk

Furthermore, the application of DHTA has enabled, for the first time, the successful detection and imaging of 20 proteinogenic amino acids plus taurine (B1682933) in a single tissue section of an oyster (Crassostrea gigas) using MALDI mass spectrometry imaging (MSI). whiterose.ac.uk This demonstrates the power of DHTA to significantly enhance the capabilities of MALDI-MS for metabolomics research. whiterose.ac.uk

| Amino Acid | Limit of Detection (ng/mL) |

|---|---|

| Arginine | 6 |

| Glutamic Acid | 4 |

| Glutamine | 6 |

| Proline | 4 |

Quantitative performance data for 2,5-dihydroxyterephthalic acid as a MALDI matrix. whiterose.ac.uk

Advanced Spectroscopic and Computational Characterization of 2,6 Dihydroxyterephthalic Acid and Its Functional Materials

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2,6-dihydroxyterephthalic acid in solution. mdpi.com ¹H-NMR and ¹³C-NMR are fundamental techniques used to identify the chemical environments of hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound provides information about the proton environments within the molecule. In a study investigating intermolecular interactions, the chemical shift of 2,6-DHTA was observed to change with varying concentrations of monosodium L-glutamate (MSG) and monosodium L-aspartate (MSA) in a D₂O solution containing 1 mM KCl. mdpi.com This change in chemical shift indicates an intermolecular interaction between 2,6-DHTA and these umami substances. mdpi.comresearchgate.net Specifically, the chemical shifts on both the 2,6-DHTA and MSG molecules were altered as the MSG concentration increased, suggesting a bidirectional interaction. mdpi.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers insights into the carbon framework of the molecule. A ¹³C-NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been reported, aiding in the structural confirmation of the compound. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can provide further structural details by showing correlations between directly bonded protons and carbons. hmdb.ca While specific 2D NMR data for 2,6-DHTA is not extensively detailed in the provided context, the application of such techniques is a standard approach for the complete structural assignment of organic molecules. rsc.orgrsc.org

Chemical Shift Analysis: The analysis of chemical shifts is crucial for understanding the electronic environment of the nuclei and how it is affected by intermolecular interactions. For instance, the interaction between 2,6-DHTA and umami substances like MSG was validated through the observation of changes in their respective ¹H-NMR chemical shifts. mdpi.comresearchgate.net It has been suggested that for these interactions to occur, the modifier molecule (2,6-DHTA) needs to possess intramolecular hydrogen bonds and have two carboxyl groups in a para position on the benzene (B151609) ring. mdpi.comresearchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound and its Derivatives This table is interactive. Click on the headers to sort.

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|---|

| This compound | D₂O + 1 mM KCl | ¹H | Varies with analyte concentration | - | mdpi.com |

| This compound | DMSO-d₆ | ¹³C | Not specified | - | researchgate.net |

| This compound dimethyl ester | - | - | Data agrees with previously reported values | - | acs.org |

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of specific functional groups.

The FT-IR spectrum of 2,6-DHTA has been characterized and used in the study of novel rigid rod polymers. researchgate.netsci-hub.se In the synthesis of a polymer from 2,6-DHTA and 2,3,5,6-tetraminopyridine, the FT-IR spectra of the monomers were compared to that of the resulting polymer to confirm the reaction. researchgate.net The characteristic vibration bands of 2,6-DHTA are also referenced in studies of its metal salts. rsc.org

Table 2: Key FT-IR Vibrational Frequencies for this compound and Related Compounds This table is interactive. Click on the headers to sort.

| Compound | Sample Form | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 2,6-DHTA | - | Not specified | - | researchgate.net |

| Zn(II) complex with 2,5-dihydroxyterephthalic acid | KBr pellets | 1746 (w), 1609 (s), 1590 (s), 1500 (w), 1450 (m), 1408 (s), 1398 (m), 1253 (w), 1206 (m), 808 (m), 480 (w) | Various vibrational modes | mdpi.com |

| [Ce(C8H4O6)Cl(H2O)3]n | KBr | ~3420, ~3240, ~1610, ~1590, ~1400 | νas(HOH), νs(HOH), δ(HOH), νas(COO-), νs(COO-) | researchgate.net |

X-ray Diffraction (XRD) is an essential technique for determining the crystal structure of this compound and its coordination polymers. Both powder XRD and single-crystal XRD provide detailed information about the arrangement of atoms in the solid state.

Powder XRD: Powder XRD is often used for phase identification and to assess the crystallinity of materials. For instance, the powder XRD pattern of a polymer synthesized from this compound demonstrated its crystalline nature. researchgate.net In mechanochemical studies, in situ X-ray powder diffraction has been employed to monitor the formation of microporous MOF-74 frameworks using 2,5-dihydroxyterephthalic acid. mcgill.ca

Single-Crystal XRD: Single-crystal XRD provides the most precise determination of molecular and crystal structures, including bond lengths, bond angles, and intermolecular interactions. Although a specific single-crystal structure of this compound is not detailed in the provided results, the methodology is well-established for its isomers and derivatives. For example, the crystal structure of anhydrous 2,5-dihydroxyterephthalic acid was solved and refined from laboratory X-ray powder diffraction data and shows strong intermolecular hydrogen bonding. iucr.orgiucr.orgresearchgate.netnih.goviucr.org Single-crystal X-ray diffraction has also been used to characterize various metal complexes of 2,5-dihydroxyterephthalic acid, revealing diverse coordination motifs. rsc.orgmdpi.comrsc.org A novel linker modulated synthesis yielded large single crystals of CPO-27-Ni, a metal-organic framework with 2,5-dihydroxyterephthalic acid, allowing for the first time single-crystal structure analyses. nih.gov

Table 3: Crystallographic Data for 2,5-Dihydroxyterephthalic Acid and its Derivatives This table is interactive. Click on the headers to sort.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Anhydrous 2,5-dihydroxyterephthalic acid | Triclinic | P-1 | Strong hydrogen bonds forming centrosymmetric rings; chains along uni-muenchen.de | iucr.orgresearchgate.netiucr.org |

| Li₂(H₂)-p-DHT(H₂O)₄ (form α and β) | Not specified | Not specified | Discrete LiO₄ tetrahedra and Li₂O₆ dimers | rsc.orgrsc.org |

| Na₂(H₂)-p-DHT(H₂O)₄ | Not specified | Not specified | 1D chains of edge-sharing NaO₆ octahedra | rsc.orgrsc.org |

| Na₂(Li₂)-p-DHT(H₂O)₈ | Not specified | Not specified | Clusters of LiO₄ tetrahedra and NaO₆ octahedra | rsc.orgrsc.org |

| Zn(II) complex with 2,5-dihydroxyterephthalic acid | Not specified | Not specified | Pentacoordinate (ZnN₂O₃) geometry | mdpi.com |

| CPO-27-Ni | Not specified | Not specified | High crystallinity and phase purity | nih.gov |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis absorption spectrum of this compound in a tetrahydrofuran (B95107) (THF) solution has been recorded to identify its characteristic absorption peak. mdpi.com The maximum absorption was observed around 341-341.5 nm, with the exact wavelength being dependent on the concentration. mdpi.com This technique has also been used to quantify the amount of 2,6-DHTA adsorbed on a lipid/polymer membrane. mdpi.com In the context of metal-organic frameworks (MOFs), the UV-Vis spectrum of 2,5-dihydroxyterephthalic acid dissolved in methanol (B129727) has been reported, and the absorption properties of MOF-74 thin films containing this linker have been investigated. uni-muenchen.de The introduction of two hydroxyl groups into the terephthalic acid ligand in a UiO-66 type MOF was shown to extend the absorption range into the visible light region. rsc.org

Table 4: UV-Vis Absorption Data for this compound and Related Systems This table is interactive. Click on the headers to sort.

| Sample | Solvent/Medium | λmax (nm) | Observations | Reference |

|---|---|---|---|---|

| 0.003 wt% 2,6-DHTA | THF | 341.5 | Characteristic absorption peak | mdpi.com |

| 0.03 wt% 2,6-DHTA | THF | 341 | Characteristic absorption peak | mdpi.com |

| 2,5-dihydroxyterephthalic acid | Methanol | Not specified | - | uni-muenchen.de |

| Co-DHBDC | - | Broad absorption in visible region | Photothermal response evaluated | nih.gov |

| UIO-66-2OH(2,3) | Solid | UV and visible absorption | Extended absorption range compared to UIO-66 | rsc.org |

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FT-IR spectroscopy. It is particularly useful for studying the symmetric vibrations of non-polar bonds.

Raman spectroscopy has been utilized to characterize materials derived from dihydroxyterephthalic acid isomers. For instance, in the study of electrochromic M-MOF-74 (where M = Mg, Mn, Co, or Zn) containing the 2,5-dihydroxyterephthalic acid linker, Raman spectroscopy, in conjunction with density functional theory calculations, revealed that the redox reactions of the linker are responsible for the color change upon electrochemical doping. d-nb.inforesearchgate.net The Raman spectra of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber, synthesized using 2,5-dihydroxyterephthalic acid, has also been reported. researchgate.net

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

XPS has been instrumental in investigating the electronic structure of metal-organic frameworks containing dihydroxyterephthalic acid linkers. In the case of electrochromic Mn-MOF-74, XPS analysis of the Mn 2p spectra showed that the manganese cations remain in the Mn²⁺ state during electrochemical doping, confirming that the redox activity is centered on the 2,5-dihydroxyterephthalic acid linker. d-nb.info XPS has also been used to study the doping of Co-MOF-74 with TCNQ, where shifts in the N1s core level spectra indicated charge transfer between the TCNQ and the MOF. univie.ac.at

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This analysis provides valuable information about the thermal stability, decomposition, and sublimation characteristics of materials. etamu.edu For this compound, TGA is used to determine its thermal decomposition profile.

Studies employing low-pressure TGA have been conducted to investigate the thermal properties of organic precursors like this compound, which are relevant for processes such as atomic/molecular layer deposition. aalto.fi In a vacuum environment (e.g., ~4 mbar), the onset temperature for weight loss due to sublimation is significantly lower than at atmospheric pressure. aalto.fi For this compound, a single, sharp weight-loss step is typically observed, indicating sublimation. aalto.fi The analysis reveals an onset temperature for this sublimation and a decomposition temperature. aalto.fi

A polymer synthesized from this compound and 2,3,5,6-tetraminopyridine, named PPDA, has demonstrated exceptional thermal stability. researchgate.netsci-hub.se TGA results for this polymer show a maximum thermal decomposition temperature approaching 900°C under a nitrogen atmosphere, highlighting the robust thermal properties imparted by the this compound monomer unit to the resulting polymer structure. researchgate.net

Below is a data table summarizing the thermal properties of this compound from TGA measurements.

| Parameter | Value (°C) | Conditions | Reference |

|---|---|---|---|

| TG Onset Temperature | 230 | Vacuum (~4 mbar) | aalto.fi |

| Decomposition Temperature | 281 | Not Specified | aalto.fi |

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the properties of molecules at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer deep insights into the geometric, electronic, and dynamic behaviors of compounds like this compound. acs.org These theoretical calculations complement experimental findings and help elucidate structure-property relationships. acs.org

Density Functional Theory (DFT) Calculations for Geometric, Electronic, and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to calculate a molecule's optimized geometry (bond lengths and angles), electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and vibrational frequencies (IR spectra). acs.orgresearchgate.net

While extensive DFT studies have been performed on the related isomer, 2,5-dihydroxyterephthalic acid (also known as DOBDC), particularly in the context of its use as a linker in metal-organic frameworks (MOFs), specific DFT studies focused solely on this compound are less common in the literature. researchgate.netacs.orgnih.gov For the 2,5-isomer, DFT has been used to:

Optimize the crystal structure and compare it with experimental powder diffraction data. nih.gov

Investigate how hydrogen bonding affects the geometric, electronic, and optical properties of MOFs containing the linker. acs.org

Calculate the HOMO-LUMO energy gap to understand electronic reactivity. scirp.org

Simulate vibrational spectra to aid in the assignment of experimental IR and Raman bands. researchgate.net

For this compound, a similar DFT approach would yield its most stable conformation, detailing the planarity of the benzene ring and the orientation of the hydroxyl and carboxylic acid functional groups. The calculations would also provide key electronic data, such as the HOMO-LUMO gap, which is crucial for predicting chemical reactivity. scirp.org Furthermore, DFT can predict the vibrational modes and their corresponding frequencies, which is essential for interpreting experimental IR and Raman spectra.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ump.edu.my This technique allows for the study of how a molecule behaves in different environments, such as in various solvents or within a crystal lattice. ump.edu.my MD simulations can reveal information about conformational changes, intermolecular interactions, and the stability of molecular assemblies. nih.gov

MD simulations have been effectively used to study related molecules. For instance, simulations of 2,6-dihydroxybenzoic acid in different solvents have been performed to understand the effect of the solvent on its crystalline polymorphism by analyzing intermolecular hydrogen bonding. ump.edu.my Similarly, MD simulations of the 2,5-dihydroxyterephthalic acid dimer have been used to propose its most stable, hydrogen-bonded cyclic structure by analyzing radial distribution functions and its lifetime in the simulation. researchgate.net

For this compound, MD simulations could be employed to:

Investigate its solvation structure in various solvents, identifying key solute-solvent interactions.

Study the dynamics of hydrogen bond formation and breaking, both intramolecularly and intermolecularly.

Simulate the self-assembly of molecules to understand the initial stages of crystallization and predict stable crystal packing arrangements.

Analyze the mechanical and thermal stability of functional materials, such as polymers or MOFs, that incorporate the this compound unit.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemical interpretation of a wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. taylorandfrancis.comnumberanalytics.com It is particularly powerful for analyzing delocalization effects and intermolecular interactions, like hydrogen bonds, by quantifying the stabilizing energy associated with donor-acceptor orbital interactions. numberanalytics.comuba.ar The stabilization energy, E(2), is calculated using second-order perturbation theory and indicates the strength of the interaction. numberanalytics.com

NBO analysis has been instrumental in characterizing interactions in related systems. For the 2,5-dihydroxyterephthalic acid dimer, NBO analysis has been used to explain the formation of intermolecular hydrogen bonds through charge transfer from the lone pair of a carbonyl oxygen atom to the antibonding orbital of a hydroxyl group (n(O) → σ*(O-H)). researchgate.net In other molecular complexes, NBO analysis has quantified the energy of various interactions, including hydrogen bonds and other non-covalent contacts, providing insight into molecular stability and structure. mdpi.com

A theoretical NBO analysis of this compound would allow for:

Quantification of the strength of the intramolecular hydrogen bonds between the hydroxyl groups and the adjacent carboxyl groups.

Determination of the stabilization energies for intermolecular hydrogen bonds that drive the formation of dimers and larger crystal structures.

Analysis of hyperconjugative interactions and electron delocalization within the molecule, providing insight into its electronic structure and reactivity.

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines chemical concepts such as atoms and bonds based on the topology of the electron density, an observable physical quantity. wikipedia.orgamercrystalassn.org AIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the interactions between atoms. uni-rostock.de The properties at these BCPs, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide a rigorous description of the nature and strength of chemical bonds and non-covalent interactions. uni-rostock.dedokumen.pub

AIM has been successfully applied to characterize the hydrogen bonding in the dimer of the related 2,5-dihydroxyterephthalic acid. researchgate.net In that study, the presence of BCPs and ring critical points (RCPs) provided complementary evidence for the intra- and intermolecular O-H···O hydrogen bonds, confirming the cyclic dimer structure suggested by other methods. researchgate.net

For this compound, an AIM analysis would:

Identify all bond critical points to create a molecular graph that represents the chemical structure.

Characterize the intramolecular and intermolecular hydrogen bonds by analyzing the properties of the electron density at the corresponding BCPs.

Distinguish between shared covalent interactions and closed-shell non-covalent interactions based on the sign of the Laplacian of the electron density.

Provide a quantitative measure of bond strength and stability based on the local energy densities at the BCPs.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and identify weak interactions in real space. wikipedia.org The method is based on the electron density and its derivative, the reduced density gradient (s). chemtools.org NCI analysis generates 3D isosurfaces that reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion, with the surface color-coded to indicate the type and strength of the interaction. wikipedia.orgchemtools.org

NCI analysis has proven valuable for visualizing the complex network of interactions in molecules. For the 2,5-dihydroxyterephthalic acid dimer, NCI calculations provided a graphical representation of the charge regions where intra- and intermolecular hydrogen bonds, van der Waals forces, and repulsive steric interactions occur. researchgate.net This visualization offers an intuitive chemical picture that complements the quantitative data from AIM and NBO analyses. researchgate.net

Applied to this compound, NCI analysis would:

Generate detailed 3D maps showing the location and nature of non-covalent interactions within the molecule and between molecules in a dimer or crystal.

Visually distinguish the strong intramolecular hydrogen bonds from the weaker, but structurally crucial, intermolecular interactions.

Identify regions of steric clash that may influence the molecule's preferred conformation.

Provide a comprehensive qualitative understanding of the forces that govern the supramolecular assembly of this compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronically excited states of molecules, providing valuable insights into their optical properties. rsc.orgresearchgate.net This method is frequently employed to calculate and predict the UV-Vis absorption spectra of compounds like this compound (2,6-DHTA) and its derivatives. mdpi.comresearchgate.net TD-DFT calculations allow for the determination of vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. scirp.orgups-tlse.fr

The accuracy of TD-DFT calculations is dependent on the choice of functional and basis set. For instance, studies on related aromatic carboxylic acids have utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve good correlation with experimental data. researchgate.netscirp.org The polarizable continuum model (PCM) is often incorporated to simulate solvent effects, which can significantly influence the electronic transitions. arkat-usa.orgacs.org

In the context of 2,6-DHTA and its functional materials, TD-DFT can elucidate the nature of electronic transitions, such as n-σ* or π-π* transitions. arkat-usa.orgmdpi.com For example, in a study of a related compound, 2,5-dihydroxyterephthalic acid (DHT), TD-DFT calculations helped to rationalize the experimentally observed blue fluorescence by analyzing the molecular interactions and their effect on the spectral shifts. researchgate.net These calculations can identify the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing a deeper understanding of the photophysical processes. mdpi.comresearchgate.net

Furthermore, TD-DFT is not limited to isolated molecules but can also be applied to larger systems, such as metal-organic frameworks (MOFs) incorporating 2,6-DHTA as a linker. mdpi.com In such cases, the calculations can help to understand ligand-to-ligand or metal-to-ligand charge transfer phenomena that govern the optical properties of the bulk material. acs.org By comparing calculated spectra with experimental results, researchers can validate structural models and gain a more comprehensive understanding of the structure-property relationships in these advanced materials. ups-tlse.fracs.org

The table below presents a summary of TD-DFT applications in the study of related compounds, highlighting the methodologies used and the properties investigated.

| Compound/System | Computational Method | Basis Set | Investigated Properties | Reference |

| 2-Aminoterephthalic acid & its sodium salts | TD-DFT/B3LYP | 6-311++G(d,p) | UV-Visible spectra, vertical excitation energies | scirp.org |

| 2-Aminoterephthalic acid | TD-DFT/B3LYP | 6-311++G(d,p) | Electronic properties (HOMO, LUMO), UV-Vis spectra | researchgate.net |

| Natural Compounds (e.g., Gallic Acid) | TD-DFT/B3LYP | 6-311+G(d,p) | UV-Vis absorption spectra, electronic transitions | mdpi.com |

| 2,6-dithiaspiro[3.3]heptane 2,6-dioxide | TD-DFT/M06-2X | 6-311+G** | UV absorbance, CD spectra, n-σ* excitation | arkat-usa.org |

| Y-2,5-dihydroxyterephthalic acid MOF | DFT | - | Optical spectra, ligand-to-ligand charge transfer | acs.org |

Derivation of Mechanistic Insights from Integrated Characterization

The structure and function of materials derived from this compound are profoundly influenced by a network of non-covalent interactions, including both intramolecular and intermolecular hydrogen bonds, as well as host-guest interactions in porous materials.

Hydrogen Bonding:

Intramolecular hydrogen bonds are a key feature of 2,6-DHTA and its derivatives. The hydroxyl groups can form hydrogen bonds with the adjacent carboxyl groups. mdpi.com This is exemplified in the esterified product, dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxylate, where intramolecular O-H⋯O hydrogen bonds are observed. nih.govresearchgate.net The presence of these intramolecular hydrogen bonds is crucial for dictating the conformation and properties of the molecule. For instance, in a taste sensor modified with 2,6-DHTA, the intramolecular H-bonds are a critical condition for the detection of umami substances like monosodium L-glutamate (MSG). mdpi.com

Intermolecular hydrogen bonding also plays a significant role, particularly in the solid state and in the formation of larger assemblies. In a study of polymorphs of a related compound, dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, one form exhibited intermolecular hydrogen bonds, which significantly affected its π-electron conjugation and physical properties compared to the isomer with intramolecular hydrogen bonds. lookchem.comacs.org In polymers synthesized from 2,6-DHTA, extensive hydrogen bonding between molecular chains contributes to high thermal stability and mechanical strength. sci-hub.se Similarly, in the dihydrate of 2,5-dihydroxyterephthalic acid, the acid molecules are connected to water molecules via O-H···O hydrogen bonds, forming a layered supramolecular architecture. psu.eduiucr.org

Host-Guest Interactions:

When 2,6-DHTA is used as a linker to construct metal-organic frameworks (MOFs), the resulting porous materials can engage in host-guest interactions with various molecules. These interactions are fundamental to applications such as gas storage and separation. For example, MOF-74, which can be synthesized with a derivative of terephthalic acid (2,5-dihydroxyterephthalic acid), has open metal sites and a specific pore environment that can interact with guest molecules like CO2. rsc.org The nature of these interactions, including where and how guest molecules bind within the framework, can be investigated using techniques like solid-state NMR. rsc.org The functional groups of the 2,6-DHTA linker, pointing into the pores, are critical in defining the chemical environment and the strength of these host-guest interactions.

The table below summarizes the types of interactions observed in materials related to this compound.

| Material System | Interaction Type | Significance | Reference |

| Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxylate | Intramolecular H-bond | Defines molecular structure | nih.govresearchgate.net |

| 2,6-DHTA modified taste sensor | Intermolecular H-bond with MSG | Enables detection of umami taste | mdpi.comresearchgate.net |

| Dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate polymorphs | Intermolecular vs. Intramolecular H-bonds | Affects π-conjugation and physical properties | lookchem.comacs.org |

| Polymers from 2,6-DHTA | Intermolecular H-bond | Enhances thermal stability and mechanical properties | sci-hub.se |

| 2,5-Dihydroxyterephthalic acid dihydrate | Intermolecular H-bond with water | Forms a 3D supramolecular structure | rsc.org |

| MOF-74 (with 2,5-dihydroxyterephthalic acid linker) | Host-Guest Interaction with CO2 | Crucial for gas adsorption applications | rsc.org |

This compound and its derivatives are promising candidates for electrode materials in rechargeable batteries due to their ability to undergo reversible redox reactions. The redox activity stems from the multiple functional groups within the molecule, primarily the hydroxyl and carboxylate groups.

In electrochemical applications, organic molecules like 2,6-DHTA can function as n-type, p-type, or bipolar redox systems. chimienouvelle.beoaepublish.com An n-type material undergoes reduction (electron gain) during charging, while a p-type material is oxidized (electron loss). Bipolar materials can exhibit both behaviors. The specific redox mechanism depends on the potential window applied.

For the closely related 2,5-dihydroxyterephthalic acid, its tetrasodium (B8768297) salt (Na4C8H2O6) has been studied as both a positive and negative electrode material in sodium-ion batteries. nih.gov Electrochemical, spectroscopic, and computational studies revealed that the reversible uptake and removal of two Na+ ions are associated with the enolate groups at a potential window of 1.6-2.8 V. nih.gov At a lower potential window of 0.1-1.8 V, the redox activity is associated with the carboxylate groups. nih.gov This dual redox activity allows the same material to be used for both electrodes in an "all-organic" rocking-chair sodium-ion battery. nih.gov

The deprotonated form of 2,5-dihydroxyterephthalic acid exhibits dual redox-active properties, making it an interesting electrode material when combined with alkali metals. rsc.orgrsc.org It can be reversibly oxidized at a high potential through the diphenolate ring and reduced at a low potential through the carboxylate functional groups. rsc.org However, the electrochemical performance can be influenced by factors such as cationic disorder in mixed-alkali metal compounds, which can lead to phase conversion upon cycling. rsc.orgrsc.org

In the context of metal-organic frameworks (MOFs), the 2,5-dihydroxyterephthalic acid linker has been shown to be redox-active, leading to electrochromic properties in M-MOF-74 (M = Mg, Mn, Co, or Zn). Spectroelectrochemical studies combined with DFT calculations revealed that the electrochromism originates from the redox reaction of the linker, while the metal cations maintain their divalent oxidation state.

The table below summarizes the redox mechanisms observed for materials based on dihydroxyterephthalic acids.

| Material | Application | Potential Window (vs. Na+/Na) | Redox-Active Group | Key Finding | Reference |

| Na4C8H2O6 (from 2,5-dihydroxyterephthalic acid) | Positive Electrode (Na-ion battery) | 1.6-2.8 V | Enolate groups | Reversible uptake/removal of 2 Na+ | nih.gov |

| Na4C8H2O6 (from 2,5-dihydroxyterephthalic acid) | Negative Electrode (Na-ion battery) | 0.1-1.8 V | Carboxylate groups | Reversible uptake/removal of 2 Na+ | nih.gov |

| Deprotonated 2,5-dihydroxyterephthalic acid | Electrode Material | High Potential | Diphenolate ring (oxidation) | Dual redox activity | rsc.org |

| Deprotonated 2,5-dihydroxyterephthalic acid | Electrode Material | Low Potential | Carboxylate groups (reduction) | Dual redox activity | rsc.org |

| M-MOF-74 (2,5-dihydroxyterephthalic acid linker) | Electrochromic Device | - | Linker molecule | Redox reaction of the linker causes color change | chemrxiv.org |

The functional properties of materials derived from this compound are intrinsically linked to their molecular and supramolecular structures. Establishing clear structure-property relationships is crucial for the rational design of new materials with tailored functionalities.

In the realm of polymers, the incorporation of 2,6-DHTA can lead to materials with exceptional properties. For example, a novel rigid-rod polymer synthesized by the polycondensation of 2,6-DHTA with 2,3,5,6-tetraminopyridine exhibits excellent thermal stability, with a maximum decomposition temperature approaching 900°C. sci-hub.seresearchgate.net This stability is attributed to the extensive hydrogen bonding between the polymer chains, a direct consequence of the hydroxyl and amide groups present in the monomers. sci-hub.se The crystallinity of such polymers, which also influences their mechanical properties, can be characterized by techniques like X-ray diffraction. sci-hub.seresearchgate.net

Furthermore, the introduction of 2,6-dimethoxyterephthalate (a derivative of 2,6-DHTA) as a comonomer in polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to modulate the polymer's properties by lowering its crystallinity and melting temperature. acs.org This demonstrates how subtle changes in the molecular structure of the building block can have a significant impact on the macroscopic properties of the resulting material.

In sensor applications, a clear structure-property relationship has been established for taste sensors modified with derivatives of terephthalic acid. A sensor treated with 2,6-DHTA showed selective responses to umami substances. mdpi.com Experimental data revealed that the ability to detect these substances is dependent on two key structural features of the modifier: the presence of intramolecular hydrogen bonds and the para-positioning of the two carboxyl groups. mdpi.com This highlights how specific molecular interactions, governed by the structure of 2,6-DHTA, are directly responsible for the sensing functionality. researchgate.net

The table below provides examples of established structure-property relationships for materials based on this compound and its derivatives.

| Material | Structural Feature | Resulting Property | Application | Reference |

| Rigid-rod polymer from 2,6-DHTA | Extensive inter-chain hydrogen bonding | High thermal stability | High-performance materials | sci-hub.seresearchgate.net |

| PET with 2,6-dimethoxyterephthalate comonomer | Disruption of polymer chain packing | Lowered crystallinity and melting temperature | Modified polymers | acs.org |

| Taste sensor with 2,6-DHTA | Intramolecular H-bonds and para-carboxyl groups | Selective detection of umami substances | Chemical sensors | mdpi.comresearchgate.net |

| Y-DOBDC MOF (with 2,5-dihydroxyterephthalic acid) | Concentration of H-bonds on the linker | Tunable band gap energy and optical properties | Optical materials | acs.org |

| All-organic Na-ion battery with Na4C8H2O6 | Dual redox-active enolate and carboxylate groups | Ability to function as both cathode and anode | Energy storage | nih.gov |

Future Research Directions and Perspectives

Exploration of Underexplored Synthetic Pathways to 2,6-Dihydroxyterephthalic Acid

The efficient and scalable synthesis of this compound (2,6-DHTA) is fundamental to its broader application. Current synthetic routes are not as established as those for other isomers, presenting a key area for future research. One documented laboratory-scale synthesis provides a multi-step process for producing 2,6-DHTA. sci-hub.se

A typical synthesis involves the treatment of a precursor in a sodium sulfite (B76179) solution, which is then decolorized using activated carbon. Following filtration, the addition of hydrochloric acid induces the precipitation of the product. This white precipitate is then filtered, washed, and dried. For purification, recrystallization from hydrochloric acid is employed to yield the final 2,6-DHTA product. sci-hub.se

Future research will likely focus on optimizing this and other potential pathways. Key objectives will include improving yield, reducing the number of steps, and utilizing more environmentally benign reagents and solvents. The exploration of catalytic methods, such as those used for related hydroxybenzoic acids, could provide more efficient and direct routes from readily available starting materials. google.com Developing pathways that avoid harsh conditions or expensive reagents will be crucial for making 2,6-DHTA a more accessible building block for industrial applications.

Rational Design and Synthesis of Novel Functional Materials Incorporating this compound

The geometry and functional groups of 2,6-DHTA make it an excellent candidate for the rational design of novel polymers and framework materials. The two hydroxyl and two carboxylic acid groups allow it to act as a versatile linker, capable of forming strong bonds and participating in extensive hydrogen-bonding networks.

A prime example of its potential is in the synthesis of novel rigid-rod polymers. Researchers have successfully synthesized a polymer, poly [N-(2,5-diamino-6-[imino]-3-pyridyl)-4-formyl-2,6-dihydroxybenzamide] (PPDA), through the polycondensation of 2,6-DHTA with 2,3,5,6-tetraminopyridine. sci-hub.seresearchgate.net The rationale for using the 2,6-isomer lies in the specific hydrogen bonding patterns it can form. The resulting PPDA polymer exhibits remarkable thermal stability, with a maximum thermal decomposition temperature approaching 900°C under a nitrogen atmosphere. researchgate.net The extensive hydrogen bonds between the polymer chains are credited with these excellent thermal properties and high crystallinity. sci-hub.seresearchgate.net This suggests that PPDA could be a candidate for applications requiring high-performance materials, such as in the aerospace and defense industries. researchgate.net

Future work in this area will involve designing and synthesizing other polymers and metal-organic frameworks (MOFs) where the specific geometry of the 2,6-DHTA linker can be exploited. By combining 2,6-DHTA with different metal ions or organic co-ligands, it will be possible to fine-tune the resulting material's properties, such as porosity, stability, and electronic characteristics, for targeted applications in gas storage, separation, and catalysis.